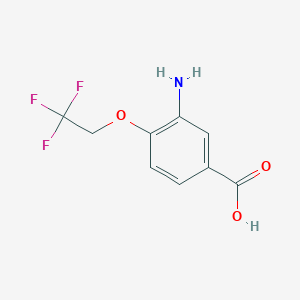

3-Amino-4-(2,2,2-trifluoroethoxy)benzoic acid

Description

BenchChem offers high-quality 3-Amino-4-(2,2,2-trifluoroethoxy)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-4-(2,2,2-trifluoroethoxy)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-amino-4-(2,2,2-trifluoroethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO3/c10-9(11,12)4-16-7-2-1-5(8(14)15)3-6(7)13/h1-3H,4,13H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUNBQAMLJWERBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)N)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

synthesis and characterization of 3-Amino-4-(2,2,2-trifluoroethoxy)benzoic acid

An In-depth Technical Guide to the Synthesis and Characterization of 3-Amino-4-(2,2,2-trifluoroethoxy)benzoic acid

Introduction: The Strategic Integration of Fluorine in Bioactive Scaffolds

In the landscape of modern drug discovery and materials science, the aminobenzoic acid scaffold is a cornerstone, serving as a versatile building block for a vast array of functional molecules.[1][2] The strategic modification of this core structure allows for the fine-tuning of its physicochemical and pharmacological properties. A particularly powerful modification is the introduction of fluorine-containing substituents. The 2,2,2-trifluoroethoxy group, for instance, is a bioisostere of various functional groups and is known to significantly enhance properties such as lipophilicity, metabolic stability, and binding affinity by altering the electronic nature of the parent molecule.[3]

This guide provides a comprehensive, field-proven methodology for the synthesis and rigorous characterization of 3-Amino-4-(2,2,2-trifluoroethoxy)benzoic acid. As a Senior Application Scientist, the following narrative emphasizes not just the procedural steps but the underlying chemical principles and the rationale behind key experimental choices, ensuring a reproducible and robust protocol for researchers, scientists, and drug development professionals.

Part 1: A Feasible and Robust Synthetic Pathway

The synthesis of 3-Amino-4-(2,2,2-trifluoroethoxy)benzoic acid is most effectively achieved through a two-step sequence commencing with a commercially available, appropriately substituted nitrobenzoic acid. The chosen pathway leverages two high-yielding and well-understood reactions: a nucleophilic aromatic substitution (SNAr) followed by the reduction of a nitro group.

The logic of this approach is sound: starting with an electron-deficient aromatic ring (due to the nitro and carboxyl groups) facilitates the initial SNAr reaction. The subsequent reduction of the nitro group to an amine is a standard transformation with numerous reliable methods.

Visualized Synthetic Workflow

Caption: A two-step synthesis of the target compound.

Experimental Protocols

Step 1: Synthesis of 4-(2,2,2-Trifluoroethoxy)-3-nitrobenzoic Acid

This initial step involves a nucleophilic aromatic substitution reaction. The fluorine atom at the C4 position of 4-fluoro-3-nitrobenzoic acid is an excellent leaving group, activated by the electron-withdrawing nitro group at the C3 position. 2,2,2-Trifluoroethanol, deprotonated by a mild base like potassium carbonate, acts as the nucleophile.

-

Methodology:

-

To a stirred solution of 4-fluoro-3-nitrobenzoic acid (1.0 eq.) in anhydrous N,N-Dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.5 eq.) and 2,2,2-trifluoroethanol (1.5 eq.).

-

Heat the reaction mixture to 100 °C and maintain for 4-6 hours, monitoring the progress by Thin-Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and pour it into ice-cold water.

-

Acidify the aqueous solution to a pH of 1-2 using 2 M hydrochloric acid (HCl), which will precipitate the product.

-

Collect the solid precipitate by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield 4-(2,2,2-trifluoroethoxy)-3-nitrobenzoic acid.

-

-

Causality and Insights:

-

Solvent Choice: DMF is an ideal polar aprotic solvent for SNAr reactions as it effectively solvates the potassium cation without interfering with the nucleophile.

-

Base Selection: Potassium carbonate is a sufficiently strong base to deprotonate the trifluoroethanol, creating the trifluoroethoxide nucleophile, but is mild enough to avoid unwanted side reactions with the carboxylic acid.

-

Work-up: The acidic work-up is crucial for protonating the carboxylate salt formed under the basic reaction conditions, ensuring the precipitation of the desired carboxylic acid product.

-

Step 2: Synthesis of 3-Amino-4-(2,2,2-trifluoroethoxy)benzoic Acid

The reduction of the nitro group to an amine is a classic transformation. The use of tin(II) chloride (SnCl₂) in a concentrated acidic medium is a reliable and effective method for this conversion.[4]

-

Methodology:

-

Suspend 4-(2,2,2-trifluoroethoxy)-3-nitrobenzoic acid (1.0 eq.) in ethanol in a round-bottom flask.

-

Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq.) in concentrated hydrochloric acid to the suspension.

-

Heat the reaction mixture to reflux (approximately 80-90 °C) for 2-3 hours. The reaction mixture should become a clear solution.

-

Cool the mixture to room temperature and then place it in an ice bath.

-

Carefully neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8. This will precipitate the crude product.

-

Collect the solid by vacuum filtration.

-

Purify the crude product by recrystallization from an ethanol/water mixture to obtain pure 3-Amino-4-(2,2,2-trifluoroethoxy)benzoic acid.

-

-

Causality and Insights:

-

Reducing Agent: SnCl₂ is a classic choice for nitro group reductions as it is effective and the tin salts formed during the work-up are easily managed.[4]

-

Acidic Medium: The reaction is performed in a strong acidic medium (conc. HCl) which is essential for the reduction mechanism. The amine product is initially formed as its hydrochloride salt.

-

Neutralization: The final neutralization step is critical to deprotonate the ammonium salt and the carboxylic acid, allowing for the isolation of the final zwitterionic or neutral product.

-

Part 2: Comprehensive Analytical Characterization

Confirming the identity, structure, and purity of the synthesized 3-Amino-4-(2,2,2-trifluoroethoxy)benzoic acid requires a suite of spectroscopic and chromatographic techniques. Each technique provides a unique piece of the structural puzzle.

Visualized Characterization Workflow

Caption: Multi-technique approach for compound validation.

Data Presentation: Expected Analytical Results

The following tables summarize the expected data from the primary characterization techniques.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data

| Technique | Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| ¹H NMR | Aromatic H (C5) | ~7.4 - 7.6 | d |

| Aromatic H (C2) | ~7.2 - 7.3 | d | |

| Aromatic H (C6) | ~6.8 - 7.0 | dd | |

| -NH₂ | ~4.5 - 5.5 | br s | |

| -OCH₂CF₃ | ~4.4 - 4.6 | q | |

| -COOH | ~11.0 - 13.0 | br s | |

| ¹³C NMR | -COOH | ~167 - 170 | s |

| C-4 | ~145 - 148 | s | |

| C-3 | ~135 - 138 | s | |

| C-1 | ~125 - 128 | s | |

| -CF₃ | ~122 - 125 | q | |

| C-6 | ~118 - 121 | s | |

| C-2 | ~115 - 117 | s | |

| C-5 | ~112 - 114 | s | |

| -OCH₂ | ~65 - 68 | q |

Note: NMR shifts are solvent-dependent and are provided as estimated ranges.

Table 2: Key Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400 - 3200 | N-H Stretch | Primary Amine (-NH₂) |

| 3300 - 2500 | O-H Stretch (broad) | Carboxylic Acid (-COOH) |

| 1710 - 1680 | C=O Stretch | Carboxylic Acid (-COOH) |

| 1620 - 1580 | N-H Bend / C=C Stretch | Amine / Aromatic Ring |

| 1300 - 1100 | C-F Stretch (strong) | Trifluoromethyl (-CF₃) |

| 1250 - 1200 | C-O Stretch | Aryl Ether |

Reference for IR data interpretation.[5]

Table 3: Mass Spectrometry (MS) Data

| Technique | Measurement | Expected Value (m/z) | Notes |

| ESI-MS | [M+H]⁺ | 238.06 | Molecular ion peak (positive mode) |

| ESI-MS | [M-H]⁻ | 236.04 | Molecular ion peak (negative mode) |

The molecular formula is C₉H₈F₃NO₃, and the molecular weight is 237.16 g/mol .

References

-

NIST. Benzoic acid, 3-amino-. NIST Chemistry WebBook. [Link]

-

PMC. Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. [Link]

-

NIST. Benzoic acid, 3-amino-. NIST Chemistry WebBook. [Link]

-

ResearchGate. Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. [Link]

-

PMC. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. [Link]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

-

SpectraBase. 3-Amino-4-methoxybenzoic acid - Optional[1H NMR] - Chemical Shifts. [Link]

-

ResearchGate. Synthesis of 3-amino-4-hydroxyl benzoic acid phosphate. [Link]

- Google Patents. CN105237423A - Preparation method of 3-amino-4-hydroxybenzoic acid.

- Google Patents.

-

Organic Syntheses. 2-amino-3-fluorobenzoic acid. [Link]

-

MDPI. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. [Link]

-

MDPI. Synthesis of a 2-(2-Trifluoroethoxyphenyl)oxazoline. [Link]

-

ResearchGate. The FT-IR (a) and FT-Raman (b) spectra of o -aminobenzoic acid. [Link]

- Google Patents.

-

CORE. Infrared Spectra and Molecular Configuration of Benzoic Acid. [Link]

-

PubMed. FT-IR, Raman and DFT study of 2-amino-5-fluorobenzoic acid and its biological activity with other halogen (Cl, Br) substitution. [Link]

- Purdue University.

-

mzCloud. 3 Amino 5 methoxybenzoic acid. [Link]

-

Reddit. Mass spectroscopy for benzoic acid generates a very small peak at 123. The reason?. [Link]

- Google Patents. EP1918280A1 - Process for the preparation of 2,5-bis-(2,2,2-trifluoroethoxy)-N-(2-piperidylmethyl)-benzamide and salts thereof.

-

ResearchGate. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. [Link]

-

MDPI. New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. [Link]

Sources

- 1. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine [mdpi.com]

- 4. 3-Amino-4-hydroxybenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

An In-depth Technical Guide to the Physicochemical Properties of 3-Amino-4-(2,2,2-trifluoroethoxy)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Molecule of Interest in Modern Drug Discovery

3-Amino-4-(2,2,2-trifluoroethoxy)benzoic acid is an intriguing molecule for medicinal chemistry and drug discovery. Its structure, featuring a benzoic acid core, an amino group, and a trifluoroethoxy substituent, suggests a unique combination of properties that could be advantageous for developing novel therapeutics. The aminobenzoic acid scaffold is a well-established pharmacophore, while the trifluoroethoxy group can significantly modulate lipophilicity, metabolic stability, and binding interactions.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of 3-Amino-4-(2,2,2-trifluoroethoxy)benzoic acid. These values were generated using advanced computational models to provide a preliminary assessment of the molecule's behavior.

| Property | Predicted Value | Significance in Drug Discovery |

| Molecular Weight | 235.16 g/mol | Influences size-related properties like diffusion and membrane passage. Generally, lower molecular weight is preferred for oral bioavailability.[1][2] |

| logP (octanol/water) | 2.15 | A measure of lipophilicity, which affects solubility, absorption, and plasma protein binding.[2] |

| Aqueous Solubility | Moderately Soluble | Crucial for formulation and bioavailability. Poor solubility can hinder a drug's effectiveness. |

| pKa (acidic) | ~4.0 | The carboxylic acid pKa determines the ionization state at physiological pH, impacting solubility and cell membrane permeability.[3] |

| pKa (basic) | ~3.5 | The amino group pKa also influences the overall charge of the molecule and its interactions with biological targets.[3] |

| Topological Polar Surface Area | 72.5 Ų | An indicator of a molecule's ability to permeate cell membranes. |

| Hydrogen Bond Donors | 2 | The number of hydrogen bond donors influences solubility and binding to target proteins.[1][2] |

| Hydrogen Bond Acceptors | 4 | The number of hydrogen bond acceptors also plays a key role in solubility and drug-receptor interactions.[1][2] |

Disclaimer: The data presented in this table are based on in-silico predictions and should be confirmed by experimental validation.

The Critical Role of Physicochemical Properties in Drug Development

The journey of a drug from administration to its target site is governed by its physicochemical properties. Understanding these characteristics is paramount for predicting a compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME).[3][4]

-

pKa (Ionization Constant): The pKa of a molecule dictates its charge at a given pH.[3] Since the pH varies throughout the body (e.g., stomach vs. intestines), the ionization state of a drug will change. The ionized form is generally more water-soluble, while the neutral form is more lipid-soluble and can more easily cross cell membranes. Therefore, tuning the pKa is a critical aspect of drug design to optimize absorption and distribution.[3][4]

-

logP (Lipophilicity): The partition coefficient (logP) is a measure of a compound's lipophilicity, or its preference for a lipid-like environment versus an aqueous one.[2] This property is a key determinant of a drug's ability to cross biological membranes, its binding to plasma proteins, and its potential for accumulation in fatty tissues.[2] Lipinski's Rule of Five, a widely used guideline in drug discovery, suggests that a logP value of less than 5 is generally favorable for oral bioavailability.[1][2][5]

-

Solubility: Aqueous solubility is a fundamental property that affects a drug's dissolution rate and, consequently, its absorption. A drug must be in solution to be absorbed from the gastrointestinal tract. Poor solubility is a major challenge in drug development and can lead to low and variable bioavailability.[6]

Experimental Determination of Physicochemical Properties

While predictive models offer valuable initial insights, experimental determination of physicochemical properties is the gold standard for accurate characterization. The following sections detail the established protocols for measuring pKa, logP, and aqueous solubility.

pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of a compound by measuring the pH of a solution as a titrant of known concentration is added.[7][8]

Methodology:

-

Preparation: A precise amount of 3-Amino-4-(2,2,2-trifluoroethoxy)benzoic acid is dissolved in a suitable solvent, often a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.[7]

-

Titration: The solution is placed in a temperature-controlled vessel with a calibrated pH electrode and a magnetic stirrer.

-

Data Collection: A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added in small, precise increments.[7][8] The pH of the solution is recorded after each addition.

-

Analysis: The pKa is determined from the titration curve (a plot of pH versus the volume of titrant added). The pKa corresponds to the pH at the half-equivalence point, where half of the acidic or basic groups have been neutralized.[9]

logP Determination by the Shake-Flask Method

The shake-flask method is the traditional and most reliable technique for measuring the octanol-water partition coefficient (logP).[10][11]

Methodology:

-

Preparation: A solution of 3-Amino-4-(2,2,2-trifluoroethoxy)benzoic acid is prepared in a biphasic system of n-octanol and water (or a suitable buffer).

-

Equilibration: The mixture is shaken vigorously for a set period (e.g., 24 hours) to allow the compound to partition between the two phases until equilibrium is reached.[10]

-

Phase Separation: The mixture is then centrifuged to ensure complete separation of the octanol and aqueous layers.

-

Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[10]

-

Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Aqueous Solubility Determination by the Shake-Flask Method

The shake-flask method is also the "gold standard" for determining the thermodynamic solubility of a compound.[6][12]

Methodology:

-

Preparation: An excess amount of solid 3-Amino-4-(2,2,2-trifluoroethoxy)benzoic acid is added to a known volume of aqueous buffer at a specific pH and temperature.

-

Equilibration: The resulting suspension is agitated (e.g., shaken or stirred) for an extended period (typically 24-72 hours) to ensure that equilibrium between the solid and dissolved compound is reached.[13]

-

Separation: The undissolved solid is removed by filtration or centrifugation.

-

Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is measured using an appropriate analytical method (e.g., HPLC-UV or LC-MS).[6]

Conclusion

3-Amino-4-(2,2,2-trifluoroethoxy)benzoic acid presents a promising scaffold for drug discovery. While experimental data is currently lacking, the in-silico predictions provided in this guide offer a valuable starting point for its evaluation. The predicted properties suggest that this molecule possesses a favorable profile in terms of molecular weight, lipophilicity, and potential for forming hydrogen bonds. However, it is imperative that these predicted values are confirmed through rigorous experimental investigation. The detailed protocols outlined in this guide provide a clear roadmap for obtaining the accurate physicochemical data necessary to advance the development of this and other novel chemical entities.

References

-

Lipinski's rule of five - Wikipedia. Available at: [Link]

-

Lipinski's Rule of 5 in Modern Drug Discovery | Zenovel. Available at: [Link]

-

Lipinski's Rule of 5 - GARDP Revive. Available at: [Link]

-

Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Drug Hunter. Available at: [Link]

-

What is pKa and how is it used in drug development? Pion. Available at: [Link]

-

Lipinski's rule of five – Knowledge and References - Taylor & Francis. Available at: [Link]

-

Lipinski's rule of five, famous extensions and famous exceptions. Chemia Naissensis. Available at: [Link]

-

The pKa Distribution of Drugs: Application to Drug Discovery - PMC. National Center for Biotechnology Information. Available at: [Link]

-

Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development | International Journal of Innovative Research and Scientific Studies. Available at: [Link]

-

The Significance of Acid/Base Properties in Drug Discovery - PMC. National Center for Biotechnology Information. Available at: [Link]

-

Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. Available at: [Link]

-

Determining the water solubility of difficult-to-test substances A tutorial review. Environmental Sciences Europe. Available at: [Link]

-

How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration. Chemistry Steps. Available at: [Link]

-

Aqueous Solubility - Creative Biolabs. Available at: [Link]

-

Determination of aqueous solubility by heating and equilibration: A technical note - PMC. National Center for Biotechnology Information. Available at: [Link]

-

LogP / LogD shake-flask method - Protocols.io. Available at: [Link]

-

Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry - DergiPark. Available at: [Link]

-

LogP/D - Cambridge MedChem Consulting. Available at: [Link]

-

How to calculate pKa of an acid from a UV/Vis titration with DBU in THF? - ResearchGate. Available at: [Link]

-

(PDF) LogP / LogD shake-flask method v1 - ResearchGate. Available at: [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. SwissADME [swissadme.ch]

- 4. chemaxon.com [chemaxon.com]

- 5. Molecular Modelling Group [molecular-modelling.ch]

- 6. acdlabs.com [acdlabs.com]

- 7. www.openmolecules.org [openmolecules.org]

- 8. chemaxon.com [chemaxon.com]

- 9. Chemicalize - Instant Cheminformatics Solutions [chemicalize.com]

- 10. ACD/Labs Releases v2024 of Modeling Platform Percepta® to Support Pharmaceutical and Chemical R&D at the PhysChem Forum | WebWire [webwire.com]

- 11. acdlabs.com [acdlabs.com]

- 12. acdlabs.com [acdlabs.com]

- 13. proteiniq.io [proteiniq.io]

3-Amino-4-(2,2,2-trifluoroethoxy)benzoic acid CAS number and structure

An In-depth Technical Guide to 3-Amino-4-(2,2,2-trifluoroethoxy)benzoic acid

Executive Summary

3-Amino-4-(2,2,2-trifluoroethoxy)benzoic acid is a specialized organic compound of significant interest to the pharmaceutical and material science sectors. As a substituted aminobenzoic acid, it serves as a highly versatile scaffold and building block in organic synthesis. The molecule's architecture, featuring a carboxylic acid, an aromatic amine, and a trifluoroethoxy group, provides multiple reaction sites for constructing more complex molecular entities. The incorporation of the trifluoroethoxy moiety is particularly noteworthy, as fluorine-containing groups are known to enhance critical pharmacological properties such as metabolic stability, lipophilicity, and binding affinity. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, a validated synthetic pathway, analytical characterization, and essential safety protocols, tailored for professionals in research and drug development.

Chemical Identity and Properties

Core Structure and Identification

The fundamental identity of this compound is established by its unique molecular structure and its designated CAS number.

-

Systematic IUPAC Name: 3-Amino-4-(2,2,2-trifluoroethoxy)benzoic acid

-

CAS Number: 180414-80-6

-

Molecular Formula: C₉H₈F₃NO₃

-

Molecular Weight: 249.16 g/mol

Below is a 2D representation of its chemical structure, generated using the DOT language, illustrating the spatial arrangement of its functional groups on the benzene ring.

Caption: Chemical structure of 3-Amino-4-(2,2,2-trifluoroethoxy)benzoic acid.

Physicochemical Properties

A summary of key physicochemical data is presented below. These parameters are critical for designing experimental conditions, including solvent selection and purification strategies.

| Property | Value | Source/Comment |

| Physical Form | Typically a solid (e.g., crystalline powder) | Based on analogs like 3-amino-4-(trifluoromethoxy)benzoic acid. |

| Purity | ≥95% to ≥98% | Varies by commercial supplier. |

| Storage Temperature | Room temperature or refrigerated (2-8°C) | Recommended to be stored in a dry, well-ventilated, and dark place. |

| Solubility | Soluble in polar organic solvents like DMSO, DMF, and alcohols. | Inferred from the structure's polar functional groups. |

Synthesis and Characterization

Retrosynthetic Analysis and Proposed Pathway

The synthesis of 3-Amino-4-(2,2,2-trifluoroethoxy)benzoic acid can be approached through a logical, multi-step process. The key is the strategic introduction of the amino and trifluoroethoxy groups onto the benzoic acid core. A common and effective strategy involves two key transformations: a Williamson ether synthesis to install the trifluoroethoxy group and a reduction of a nitro group to form the amine.

The workflow below outlines a reliable synthetic route starting from 4-hydroxy-3-nitrobenzoic acid. This precursor is commercially available and positions the functional groups for the desired substitutions.

An In-depth Technical Guide to the Solubility of 3-Amino-4-(2,2,2-trifluoroethoxy)benzoic acid in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for determining the solubility of 3-Amino-4-(2,2,2-trifluoroethoxy)benzoic acid in various organic solvents. In the absence of extensive published quantitative data for this specific molecule, this document serves as a detailed procedural and theoretical resource for researchers, scientists, and drug development professionals. The guide emphasizes the principles of the equilibrium shake-flask method, which is widely regarded as the gold standard for thermodynamic solubility measurement.[1][2] Furthermore, it offers insights into the physicochemical properties of the target compound, predictive qualitative solubility, and the critical role of solubility data in pharmaceutical development. The protocols outlined herein are designed to be self-validating, ensuring the generation of reliable and reproducible results.

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a fundamental physicochemical property that governs the developability of an active pharmaceutical ingredient (API).[3][4] For 3-Amino-4-(2,2,2-trifluoroethoxy)benzoic acid, a molecule with potential therapeutic applications, understanding its solubility profile in a range of organic solvents is paramount. Organic solvents are integral to various stages of drug development, including synthesis, purification, formulation, and analytical characterization.

A comprehensive understanding of the solubility of 3-Amino-4-(2,2,2-trifluoroethoxy)benzoic acid is essential for:

-

Process Chemistry: Selecting appropriate solvents for synthesis, crystallization, and purification.

-

Formulation Development: Designing dosage forms with optimal drug loading and bioavailability. Poor solubility can lead to challenges in achieving the desired therapeutic concentration.[5]

-

Analytical Method Development: Choosing suitable solvents for chromatographic analysis and other characterization techniques.

-

Preclinical and Clinical Studies: Ensuring consistent and reproducible dosing solutions for in vitro and in vivo testing.

This guide will provide the necessary theoretical background and practical protocols to empower researchers to accurately determine the solubility of 3-Amino-4-(2,2,2-trifluoroethoxy)benzoic acid.

Physicochemical Properties of 3-Amino-4-(2,2,2-trifluoroethoxy)benzoic acid

While specific experimental data for 3-Amino-4-(2,2,2-trifluoroethoxy)benzoic acid is not widely available in public literature[6], we can infer its likely properties based on its structural components. The molecule possesses a benzoic acid moiety, an amino group, and a trifluoroethoxy group.

-

Benzoic Acid Moiety: The carboxylic acid group imparts acidic properties and the potential for hydrogen bonding.

-

Amino Group: The amino group provides basic characteristics and can also participate in hydrogen bonding.

-

Trifluoroethoxy Group: The trifluoroethoxy group is electron-withdrawing and increases lipophilicity.

The interplay of these functional groups will dictate the molecule's polarity and, consequently, its solubility in different solvents. The principle of "like dissolves like" is a foundational concept in predicting solubility.[7] This means that polar compounds tend to dissolve in polar solvents, while nonpolar compounds are more soluble in nonpolar solvents.

Predictive Qualitative Solubility

Based on the structure of 3-Amino-4-(2,2,2-trifluoroethoxy)benzoic acid, a qualitative prediction of its solubility in common organic solvents can be made. This serves as a starting point for experimental investigation.

| Solvent | Chemical Formula | Polarity | Predicted Solubility | Rationale |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | High | Soluble | A highly polar aprotic solvent capable of disrupting intermolecular forces. |

| Dimethylformamide (DMF) | C₃H₇NO | High | Soluble | A polar aprotic solvent with strong solvating capabilities for a wide range of compounds. |

| Methanol | CH₃OH | High | Moderately to Highly Soluble | A polar protic solvent that can engage in hydrogen bonding with the amino and carboxylic acid groups. |

| Ethanol | C₂H₅OH | High | Moderately Soluble | A polar protic solvent, similar to methanol but with slightly lower polarity. |

| Acetone | C₃H₆O | Intermediate | Sparingly to Moderately Soluble | A polar aprotic solvent with a moderate dipole moment. |

| Acetonitrile | C₂H₃N | Intermediate | Sparingly Soluble | A polar aprotic solvent, but generally a weaker solvent for polar compounds than DMSO or DMF. |

| Ethyl Acetate | C₄H₈O₂ | Intermediate | Sparingly Soluble | A moderately polar aprotic solvent. |

| Dichloromethane (DCM) | CH₂Cl₂ | Intermediate | Sparingly to Poorly Soluble | A solvent of intermediate polarity, may show some solubility due to the aromatic ring. |

| Toluene | C₇H₈ | Low | Poorly Soluble to Insoluble | A nonpolar aromatic solvent. |

| Hexane | C₆H₁₄ | Low | Insoluble | A nonpolar aliphatic solvent. |

Experimental Determination of Solubility: The Shake-Flask Method

The shake-flask method is the universally recognized "gold standard" for determining the equilibrium solubility of a compound.[1][2] This method involves agitating an excess amount of the solid compound in a specific solvent at a constant temperature until equilibrium is reached.

Principle of the Method

The shake-flask method is based on the principle of achieving a saturated solution in thermodynamic equilibrium with the solid phase. At equilibrium, the rate of dissolution of the solid is equal to the rate of precipitation.[2] The concentration of the solute in the clear supernatant is then measured to determine the solubility.

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of 3-Amino-4-(2,2,2-trifluoroethoxy)benzoic acid.

Caption: Workflow for the shake-flask solubility determination method.

Detailed Experimental Protocol

Materials and Equipment:

-

3-Amino-4-(2,2,2-trifluoroethoxy)benzoic acid (solid)

-

Selected organic solvents (HPLC grade or equivalent)

-

Glass vials with screw caps

-

Analytical balance

-

Temperature-controlled shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of 3-Amino-4-(2,2,2-trifluoroethoxy)benzoic acid to a glass vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

-

Add a known volume of the selected organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

-

Centrifuge the vials to further pellet the solid.

-

Carefully withdraw the supernatant using a syringe and filter it through a chemically inert syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is crucial to remove any undissolved microparticles.

-

-

Quantification:

-

Accurately dilute a known volume of the clear filtrate with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Quantify the concentration of 3-Amino-4-(2,2,2-trifluoroethoxy)benzoic acid in the diluted sample using a validated HPLC method. A calibration curve prepared with standards of known concentrations should be used for accurate quantification.[7]

-

-

Data Reporting:

-

Calculate the solubility of the compound in the organic solvent, typically expressed in mg/mL or mol/L.

-

Report the solubility value along with the experimental temperature.

-

Analytical Method: High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful and widely used analytical technique for the quantification of solutes in solubility studies due to its high sensitivity, specificity, and accuracy.[7]

HPLC Method Development Considerations

A robust HPLC method should be developed and validated for the accurate quantification of 3-Amino-4-(2,2,2-trifluoroethoxy)benzoic acid. Key parameters to optimize include:

-

Column: A reversed-phase column (e.g., C18) is typically suitable for a compound of this nature.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is commonly used. The pH of the aqueous phase should be controlled to ensure consistent ionization of the analyte.

-

Detection: UV-Vis detection at a wavelength where the compound exhibits maximum absorbance is a common choice.

-

Flow Rate and Injection Volume: These should be optimized to achieve good peak shape and sensitivity.

Calibration Curve

A calibration curve is essential for accurate quantification. It is constructed by plotting the peak area response of the HPLC analysis against the known concentrations of a series of standard solutions of 3-Amino-4-(2,2,2-trifluoroethoxy)benzoic acid.

Data Interpretation and Reporting

The solubility data should be presented in a clear and organized manner. A tabular format is recommended for comparing the solubility of 3-Amino-4-(2,2,2-trifluoroethoxy)benzoic acid in different organic solvents at a given temperature.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| [Insert Solvent Name] | [Insert Temperature] | [Insert Experimental Value] | [Insert Calculated Value] |

| [Insert Solvent Name] | [Insert Temperature] | [Insert Experimental Value] | [Insert Calculated Value] |

| ... | ... | ... | ... |

Conclusion

This technical guide provides a comprehensive roadmap for the experimental determination of the solubility of 3-Amino-4-(2,2,2-trifluoroethoxy)benzoic acid in organic solvents. By adhering to the principles of the shake-flask method and employing a validated analytical technique such as HPLC, researchers can generate high-quality, reliable solubility data. This information is indispensable for making informed decisions throughout the drug discovery and development process, ultimately contributing to the successful advancement of new therapeutic agents.

References

- Benchchem. (n.d.). General Experimental Protocol for Determining Solubility.

- Guerrieri, P., & Narang, A. S. (2019). A review of methods for solubility determination in biopharmaceutical drug characterization. Taylor & Francis.

- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Pharmaceutical Sciences. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility.

- Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS.

- Enamine. (n.d.). Shake-Flask Solubility Assay.

- SOLUBILITY AND DISSOLUTION FOR DRUG. (n.d.).

- Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.

- Rautio, J. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.

- Avdeef, A., Fuguet, E., Llinàs, A., Ràfols, C., Bosch, E., Völgyi, G., & Ruiz, R. (2016). Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality. CORE.

- Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. (n.d.).

- SciELO. (n.d.). Equilibrium solubility versus intrinsic dissolution: characterization of lamivudine, stavudine and zidovudine for BCS.

- Dow Development Labs. (2021, May 7). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?.

- (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. (n.d.).

- Benchchem. (n.d.). Technical Guide: Physical Properties of 3-Amino-2,4,5-trichlorobenzoic Acid.

Sources

Spectroscopic Characterization of 3-Amino-4-(2,2,2-trifluoroethoxy)benzoic acid: A Predictive and Methodological Guide

This technical guide provides a comprehensive overview of the predicted spectroscopic characteristics of 3-Amino-4-(2,2,2-trifluoroethoxy)benzoic acid, a molecule of interest in pharmaceutical and materials science research. In the absence of publicly available experimental data, this document leverages established spectroscopic principles and data from analogous structures to offer a robust predictive analysis. Furthermore, it outlines detailed, field-proven methodologies for the acquisition of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, providing a self-validating framework for researchers.

Introduction: The Significance of Spectroscopic Analysis

3-Amino-4-(2,2,2-trifluoroethoxy)benzoic acid is a polysubstituted aromatic compound featuring an amino group, a carboxylic acid, and a trifluoroethoxy group. This unique combination of functional groups suggests potential applications as a versatile building block in the synthesis of novel therapeutic agents and functional materials. The trifluoroethoxy moiety can enhance metabolic stability and binding affinity, while the aminobenzoic acid core is a common scaffold in drug discovery.

Accurate spectroscopic characterization is paramount for the unambiguous identification, purity assessment, and structural elucidation of such novel compounds. This guide serves as a foundational resource for researchers, providing a scientifically grounded prediction of its spectral features and the experimental means to verify them.

Molecular Structure and Predicted Spectroscopic Overview

The structural features of 3-Amino-4-(2,2,2-trifluoroethoxy)benzoic acid dictate its expected spectroscopic behavior. The aromatic ring, with its distinct substitution pattern, will give rise to characteristic signals in NMR spectroscopy. The functional groups, including the carboxylic acid, amino group, and the trifluoroethoxy moiety, will produce signature absorbances in IR spectroscopy and specific fragmentation patterns in mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR spectra of 3-Amino-4-(2,2,2-trifluoroethoxy)benzoic acid are detailed below, with chemical shifts estimated based on established substituent effects on aromatic rings.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to reveal the electronic environment of the protons in the molecule. The aromatic region will be of particular interest, with the substitution pattern leading to a predictable splitting pattern.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns (500 MHz, DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-2 | 7.55 | d | J = 2.0 |

| H-5 | 7.05 | d | J = 8.5 |

| H-6 | 7.40 | dd | J = 8.5, 2.0 |

| OCH₂ | 4.80 | q | J = 8.9 |

| NH₂ | 5.50 | br s | - |

| COOH | 12.50 | br s | - |

-

Justification: The chemical shifts are estimated based on the additive effects of the amino, carboxyl, and trifluoroethoxy substituents on a benzene ring. The ortho, meta, and para relationships between the protons dictate the observed coupling constants. The quartet for the OCH₂ protons arises from coupling to the three fluorine atoms of the trifluoromethyl group. The broad singlets for the NH₂ and COOH protons are due to exchange with the solvent.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts (125 MHz, DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 | 125.0 |

| C-2 | 120.5 |

| C-3 | 148.0 |

| C-4 | 145.0 |

| C-5 | 115.0 |

| C-6 | 123.0 |

| C=O | 168.0 |

| OCH₂ | 65.0 (q, J ≈ 35 Hz) |

| CF₃ | 124.0 (q, J ≈ 275 Hz) |

-

Justification: The predicted chemical shifts are based on established substituent chemical shift (SCS) values for amino, carboxyl, and alkoxy groups on a benzene ring. The trifluoromethyl group's strong electron-withdrawing nature will influence the chemical shifts of the attached carbon and the methylene carbon, which will appear as quartets due to C-F coupling.

Experimental Protocol for NMR Data Acquisition

A detailed protocol for acquiring high-quality NMR data is crucial for verifying the predicted spectra.

Workflow for NMR Analysis

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is an invaluable tool for identifying the functional groups present in a molecule. The predicted IR spectrum of 3-Amino-4-(2,2,2-trifluoroethoxy)benzoic acid will exhibit characteristic absorption bands for the N-H, O-H, C=O, C-O, and C-F bonds.

Table 3: Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic acid) | 3300-2500 | Broad, Strong |

| N-H stretch (Amine) | 3400-3300 | Medium, Sharp (two bands) |

| C=O stretch (Carboxylic acid) | 1700-1680 | Strong |

| C=C stretch (Aromatic) | 1620-1580 | Medium |

| C-O stretch (Ether) | 1250-1200 | Strong |

| C-F stretch | 1150-1050 | Strong |

-

Justification: These predictions are based on well-established correlation tables for IR spectroscopy. The broad O-H stretch is characteristic of a hydrogen-bonded carboxylic acid. The two N-H stretching bands are typical for a primary amine. The strong C=O and C-O stretches confirm the presence of the carboxylic acid and ether functionalities, respectively. The intense C-F stretching bands are a clear indicator of the trifluoroethoxy group.[1]

Experimental Protocol for IR Data Acquisition

For a solid sample, the Attenuated Total Reflectance (ATR) technique is a modern and convenient method for obtaining an IR spectrum.

Step-by-Step Protocol for ATR-IR Spectroscopy:

-

Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Background Spectrum: Record a background spectrum of the empty ATR accessory. This will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply Pressure: Use the pressure arm to press the sample firmly and evenly against the crystal. Consistent pressure is key to obtaining a high-quality, reproducible spectrum.

-

Data Acquisition: Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The resulting spectrum should be baseline-corrected and the peaks labeled.

-

Cleaning: After analysis, thoroughly clean the ATR crystal to prevent cross-contamination.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure.

Predicted Mass Spectrum

Table 4: Predicted Mass Spectrometry Data

| Ion | Predicted m/z |

| [M+H]⁺ | 250.0583 |

| [M-H]⁻ | 248.0427 |

| [M-H₂O+H]⁺ | 232.0478 |

| [M-COOH]⁺ | 205.0688 |

-

Justification: The predicted m/z values are calculated based on the exact masses of the constituent atoms. The [M+H]⁺ and [M-H]⁻ ions are the protonated and deprotonated molecular ions, respectively, which are commonly observed in electrospray ionization (ESI). Common fragmentation pathways for benzoic acids include the loss of water and the loss of the carboxyl group.

Proposed Fragmentation Pathway (Positive Ion Mode)

Caption: Proposed ESI-MS fragmentation pathway for 3-Amino-4-(2,2,2-trifluoroethoxy)benzoic acid.

Experimental Protocol for LC-MS/MS Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the analysis of small molecules in complex matrices and for obtaining detailed fragmentation data.

Step-by-Step Protocol for LC-MS/MS Analysis:

-

Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute this stock solution with the initial mobile phase to a final concentration of 1-10 µg/mL.

-

Chromatographic Separation:

-

Column: Use a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the compound of interest.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Electrospray ionization (ESI) in both positive and negative ion modes to determine the optimal ionization.

-

Scan Mode: Full scan mode to determine the molecular weight, followed by product ion scan (tandem MS) of the parent ion to obtain fragmentation data.

-

Collision Energy: Optimize the collision energy to achieve a rich fragmentation spectrum.

-

Conclusion: A Roadmap for a New Molecule

This technical guide provides a comprehensive, predictive spectroscopic analysis of 3-Amino-4-(2,2,2-trifluoroethoxy)benzoic acid, coupled with detailed experimental protocols for its verification. By combining theoretical predictions with practical methodologies, this document serves as a valuable resource for researchers in drug discovery and materials science. The provided workflows and data interpretations are designed to ensure scientific integrity and to facilitate the seamless characterization of this and other novel chemical entities.

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Organic Chemistry at CU Boulder. Retrieved from [Link]]

-

National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

-

ACD/Labs. (n.d.). NMR Predictor. Retrieved from [Link]]

-

Waters Corporation. (n.d.). Mass Spectrometry Systems. Retrieved from [Link]

-

Agilent Technologies. (n.d.). LC/MS Instruments. Retrieved from [Link]

-

Grauman's, S. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery Today: Technologies, 20, 21-28.[2]

- de Hoffmann, E., & Stroobant, V. (2007).

- Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (2013). Tables of spectral data for structure determination of organic compounds. Springer Science & Business Media.

- Field, L. D., Li, H., & Magill, A. M. (2013).

- Lin-Vien, D., Colthup, N. B., Fately, W. G., & Grasselli, J. G. (1991). The handbook of infrared and Raman characteristic frequencies of organic molecules. Academic press.

Sources

The Strategic Application of Fluorinated Aminobenzoic Acids in Modern Research

An In-depth Technical Guide for Researchers

Introduction: The Unique Value Proposition of Fluorine in the Aminobenzoic Acid Scaffold

In the landscape of chemical research, particularly in drug discovery and materials science, the strategic modification of molecular scaffolds is paramount to achieving desired functionality. The introduction of fluorine into organic molecules is a cornerstone of this practice, with over half of all new small-molecule drugs containing at least one fluorine atom.[1] This is not a coincidence but a testament to the profound and predictable influence of this small, highly electronegative element.[1][2] When incorporated into the versatile aminobenzoic acid framework, fluorine imparts a unique combination of physicochemical properties that researchers can leverage to overcome persistent challenges in biology and materials science.

The power of fluorination lies in several key effects:

-

Metabolic Stability: The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry.[1] Strategically placing a fluorine atom on an aromatic ring can block sites susceptible to metabolic attack by enzymes like Cytochrome P450, thereby increasing the half-life and bioavailability of a drug candidate.[2][3]

-

Modulation of Acidity (pKa): As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect.[2] This can significantly alter the acidity of the carboxylic acid group and the basicity of the amino group, which in turn influences a molecule's solubility, membrane permeability, and binding interactions.[2][4][5] For example, 2-fluorobenzoic acid (pKa ≈ 3.27) is a considerably stronger acid than benzoic acid (pKa ≈ 4.2).[5][6]

-

Enhanced Binding Affinity: Fluorine can participate in favorable electrostatic and hydrophobic interactions within a protein's binding pocket.[3][7] It can alter local electron density and dipole moments, fine-tuning hydrogen-bonding patterns and leading to more potent and selective target engagement.[4]

-

Conformational Control: The introduction of fluorine can alter the conformational preferences of a molecule, sometimes favoring a bioactive conformation that enhances its interaction with a biological target.[4]

This guide provides an in-depth exploration of how these fundamental principles translate into tangible, high-impact applications of fluorinated aminobenzoic acids across diverse research domains. We will delve into their role as core fragments in medicinal chemistry, their utility as precision tools in biophysical studies and diagnostics, and their function as building blocks for advanced materials.

Part 1: Applications in Medicinal Chemistry and Drug Discovery

Fluorinated aminobenzoic acids serve as invaluable building blocks for the synthesis of therapeutic agents, enabling chemists to systematically optimize Structure-Activity Relationships (SAR) and improve drug-like properties.[1]

Enzyme Inhibition and Receptor Modulation

The aminobenzoic acid scaffold is a privileged structure found in numerous bioactive compounds.[8] Fluorination enhances its utility, leading to the development of potent and selective inhibitors and modulators.

-

Anti-Inflammatory Agents: Fluorinated aminobenzoic acid derivatives have been extensively investigated as non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes.[6] By incorporating the fluorinated scaffold, researchers can fine-tune the molecule's binding to the COX active site, potentially improving potency and selectivity for COX-2 over COX-1 to reduce gastrointestinal side effects. For instance, 2-amino-3-fluorobenzoic acid is a key intermediate in the synthesis of the anti-inflammatory agent Etodolac.[9]

-

Antimicrobial Agents: The folate biosynthesis pathway, essential for bacteria but not humans, is a classic antimicrobial target. Para-aminobenzoic acid (PABA) is a key precursor in this pathway. Fluorinated PABA analogues can act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis, thereby exerting an antibacterial effect.[10][11]

-

Receptor Antagonists: These compounds are critical intermediates for complex therapeutics. A notable example is the use of 2-amino-3-fluorobenzoic acid in the synthesis of L-670,596, a potent and selective antagonist for the thromboxane/prostaglandin endoperoxide receptor, with applications in cardiovascular disease.[9]

Pharmacokinetic (ADME) Optimization

A primary challenge in drug development is achieving a suitable ADME (Absorption, Distribution, Metabolism, and Excretion) profile. Strategic fluorination is a powerful tool to address this.

-

Blocking Metabolic Hotspots: Aromatic hydroxylation is a common metabolic pathway that deactivates drug molecules. Replacing a hydrogen atom with a fluorine atom at such a "hotspot" can prevent this enzymatic breakdown, significantly enhancing the metabolic stability and in vivo half-life of the compound.[1][2]

-

Tuning Lipophilicity: Lipophilicity (measured as logP) is a critical parameter that governs a drug's ability to cross cell membranes. Fluorine substitution can increase lipophilicity, which can improve membrane permeability and oral bioavailability.[4][7] However, this must be carefully balanced to avoid excessive lipophilicity, which can lead to poor solubility and increased off-target effects.[4]

| Compound | pKa (at 25°C) | logP | Rationale for Change |

| Benzoic Acid | ~4.2 | 1.87 | Baseline reference.[5] |

| 2-Fluorobenzoic Acid | 3.27 | 1.86 | Strong inductive electron-withdrawal from ortho-F greatly increases acidity.[5] |

| 3-Fluorobenzoic Acid | 3.86 | 2.16 | Inductive effect from meta-F increases acidity, but less pronounced than ortho.[5] |

| 4-Fluorobenzoic Acid | 4.14 | 1.87 | Inductive effect from para-F is weakest, resulting in acidity similar to benzoic acid.[5] |

| Data compiled from references[5]. |

Workflow for Synthesis and Evaluation

The development of novel therapeutic agents based on this scaffold typically follows a structured workflow, from initial design and synthesis to comprehensive biological evaluation.

Caption: A generalized workflow for the synthesis and evaluation of fluorinated aminobenzoic acid derivatives.[12]

Part 2: Advanced Diagnostics with Positron Emission Tomography (PET)

The unique properties of the fluorine-18 (¹⁸F) isotope make it an ideal radiolabel for Positron Emission Tomography (PET) imaging, a non-invasive technique that provides three-dimensional images of functional processes in the body.[13] ¹⁸F-labeled aminobenzoic acids have emerged as powerful radiotracers for the specific detection of microbial infections.

A significant challenge in clinical diagnostics is distinguishing between bacterial infections and sterile inflammation, as both can show uptake with the most common PET tracer, [¹⁸F]FDG.[14][15] Researchers have ingeniously repurposed the bacterial folate pathway to solve this problem. Bacteria, unlike mammals, must synthesize their own folate using PABA as a starting material.

By creating ¹⁸F-labeled analogues of PABA, such as 2-[¹⁸F]F-ρ-aminobenzoic acid ([¹⁸F]FPABA), scientists have developed tracers that are actively taken up and incorporated by a wide variety of bacteria and fungi.[14][15] This allows for the specific visualization of infection sites with high sensitivity.[10]

Caption: Mechanism of infection-specific PET imaging using [¹⁸F]FPABA.

Further advancements have led to the development of prodrug tracers like 2-[¹⁸F]fluoro-4-nitrobenzoic acid, which is reduced to the active [¹⁸F]FPABA by bacterial nitroreductases, offering improved pharmacokinetics and the ability to distinguish infection from inflammation in challenging cases like prosthetic joint infections.[10]

Part 3: Precision Tools for Biophysical and Biochemical Research

The near-total absence of fluorine in biological systems makes it an ideal "spy" for monitoring molecular events in a clean, background-free manner.[16][17]

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F is a spin-active nucleus with 100% natural abundance and high sensitivity, making ¹⁹F NMR a powerful analytical technique.[18] When a fluorinated aminobenzoic acid is incorporated into a peptide, protein, or small molecule ligand, the fluorine atom serves as a sensitive probe of its local chemical environment.[17]

-

Studying Protein-Ligand Interactions: In protein-observed fluorine NMR (PrOF) experiments, a protein is labeled with a fluorine-containing amino acid.[17] The ¹⁹F NMR signal of the label is monitored, and upon binding of a small molecule ligand, changes in the chemical shift or line shape of the signal can be observed. This provides direct evidence of binding and can be used to determine binding affinity (Kd) and screen compound libraries.[17]

-

Monitoring Conformational Changes: The ¹⁹F chemical shift is exquisitely sensitive to its surroundings.[16] A change in protein conformation, such as that induced by substrate binding or allosteric modulation, will alter the environment of the ¹⁹F probe, resulting in a detectable change in the NMR spectrum. This allows researchers to study protein dynamics and mechanism in great detail.[16]

-

Enzyme Mechanism Studies: Fluorinated substrate analogues can be used to trap enzymatic intermediates or form stabilized transition-state analogue complexes.[19][20] ¹⁹F NMR allows the direct observation and characterization of these species, providing invaluable mechanistic insights.[20]

Caption: Schematic of a ¹⁹F NMR ligand binding assay showing a change in the fluorine signal upon binding.

Fluorescent Probes

While distinct from elemental fluorination, it is worth noting that aminobenzoic acid derivatives, such as ortho-aminobenzoic acid (o-Abz), are also used as fluorescent probes.[21] The fluorescence properties of o-Abz are sensitive to its environment, making it useful for monitoring peptide-membrane interactions or as part of internally quenched substrates for protease assays.[21] This highlights the general versatility of the aminobenzoic acid scaffold as a research tool.

Part 4: Applications in Materials Science

The same properties that make fluorinated compounds valuable in medicine also make them attractive for creating advanced materials with unique characteristics.

-

High-Performance Polymers: Fluorinated aminobenzoic acids can serve as monomers for fluorinated polyamides and polyimides.[22] The incorporation of fluorine into the polymer backbone can significantly enhance thermal stability, chemical resistance, and solubility in organic solvents, while also lowering the dielectric constant.[22] These properties are highly desirable for applications in microelectronics and aerospace.[22][23]

-

Liquid Crystals (LCs): Fluorine substitution has a profound impact on the properties of liquid crystal materials.[24] Placing fluorine atoms in the core or terminal chains of LC molecules can modify the melting point, mesophase morphology, dielectric anisotropy, and viscosity.[24][25] This allows for the precise tailoring of LC mixtures for advanced display technologies.

Part 5: Key Experimental Protocols

Trustworthy and reproducible research relies on well-defined methodologies. The following protocols provide step-by-step guidance for common synthetic procedures involving fluorinated aminobenzoic acids.

Protocol 1: Synthesis of 2-Amino-3-fluorobenzoic Acid

This protocol describes the synthesis from 7-fluoroisatin via oxidative cleavage, a method that extends the applicability to compounds with electron-withdrawing substituents.[9]

Objective: To synthesize 2-amino-3-fluorobenzoic acid, a key intermediate for various therapeutic agents.[9]

Materials:

-

7-fluoroisatin

-

1 M Sodium hydroxide (NaOH) solution

-

30% Hydrogen peroxide (H₂O₂) solution

-

3 M Hydrochloric acid (HCl)

-

500-mL three-necked, round-bottomed flask

-

Addition funnel, thermometer, magnetic stirrer

Procedure:

-

Charge a 500-mL three-necked flask with 15.0 g (0.09 mol) of 7-fluoroisatin and 200 mL of 1 M aqueous NaOH solution.[9]

-

While stirring, add 22 mL of 30% H₂O₂ solution (0.20 mol) dropwise over 45 minutes. The temperature will rise to 30-40°C.

-

Continue stirring for 1.5 hours after the addition is complete, by which time the reaction should be complete, yielding a pale orange, clear solution.[9]

-

Carefully add 3 M HCl to the reaction mixture to adjust the pH. Precipitation of the product will begin around pH 4-5 and will be complete at pH 1. Bubbles will be observed during acidification.[9]

-

Stir the resulting slurry for one hour to ensure complete precipitation.

-

Collect the beige precipitate (2-amino-3-fluorobenzoic acid) by vacuum filtration.

-

Dry the product over P₄O₁₀. The expected yield is 11.6 to 13.3 g (84-96%).[9]

Safety Note: Handle hydrogen peroxide and strong acids/bases with appropriate personal protective equipment (PPE), including gloves and safety glasses, and work in a well-ventilated fume hood.

Protocol 2: General Esterification of 4-Fluorobenzoic Acid

This protocol describes a standard Fischer esterification to produce an ethyl ester, a common precursor for further derivatization.[12]

Objective: To synthesize ethyl 4-fluorobenzoate as a versatile precursor.

Materials:

-

4-Fluorobenzoic acid

-

Absolute ethanol (EtOH)

-

Concentrated sulfuric acid (H₂SO₄)

-

10% Sodium carbonate (Na₂CO₃) solution

-

250-mL round-bottom flask, condenser, heating mantle

Procedure:

-

Add 15 g of 4-fluorobenzoic acid to a 250-mL round-bottom flask.

-

Dissolve the acid in 60 mL of absolute ethanol.

-

Carefully and slowly add 7.5 mL of concentrated H₂SO₄ to the mixture while shaking.[12]

-

Attach a condenser and reflux the mixture for 7-8 hours using a heating mantle.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once complete, allow the mixture to cool to room temperature.

-

Neutralize any unreacted acid by carefully adding 10% Na₂CO₃ solution until effervescence ceases.[12]

-

Transfer the solution to a separating funnel and extract the ethyl 4-fluorobenzoate product using an appropriate organic solvent (e.g., ethyl acetate).

Conclusion and Future Outlook

Fluorinated aminobenzoic acids are far more than simple chemical intermediates; they are strategic tools that empower researchers to rationally design molecules with enhanced properties. From creating more stable and effective drugs to developing advanced diagnostic agents and high-performance materials, their applications are both broad and impactful. The continued development of novel synthetic fluorination methods will undoubtedly expand the accessible chemical space, allowing for even more precise control over molecular function.[26][27] As our understanding of the subtle interplay between fluorine substitution and biological or material properties grows, the role of these versatile building blocks in driving scientific innovation is set to expand even further.

References

- Fluorinated Building Blocks in Drug Design: Why They Matter. (2026, January 19). Apollo Scientific.

- Priya, A., Mahesh Kumar, N., & Shachindra, L. N. (2025). Fluorine in drug discovery: Role, design and case studies. pharmacyjournal.org.

- Marsh, E. N. G., & Suzuki, Y. (2014). Using 19F NMR to Probe Biological Interactions of Proteins and Peptides.

- Fluorinated Azides for 19F NMR Structural Biology and Medicinal Chemistry. (2022, February 16). CF Plus Chemicals.

- Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. (2017, December 18). AZoM.

- Singh, R. P., et al. Roles of Fluorine in Drug Design and Drug Action. Bentham Science Publishers.

- Malet-Sanz, L., et al. (2016). Application of 19F NMR spectroscopy for content determination of fluorinated pharmaceuticals. UoN Digital Repository.

- Mampaey, M., et al. 2-amino-3-fluorobenzoic acid. Organic Syntheses Procedure.

- Cobb, S. L., et al. (2021). 19F NMR as a tool in chemical biology. Beilstein Journals.

- Isanbor, C., & O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry.

- Singh, R. P., et al. Role of Fluorine in Drug Design and Drug Action.

- Ordonez, A. A., et al. (2023). Infection-specific PET imaging with 18F-fluorodeoxysorbitol and 2-[18F]F-ρ-aminobenzoic acid: An extended diagnostic tool for bacterial and fungal diseases. Frontiers in Medicine.

- Ordonez, A. A., et al. (2023). Infection-specific PET imaging with 18F-fluorodeoxysorbitol and 2-[18F]F-ρ-aminobenzoic acid: An extended diagnostic tool for bacterial and fungal diseases. DADUN, University of Navarra.

- Sellmyer, M. A., et al. (2024). Preclinical Positron Emission Tomography (PET) of Prosthetic Joint Infection using a Nitro-Prodrug of 2-[18F]F-p-Aminobenzoic Acid ([18F]F-PABA). PMC.

- Davis, B. D. (1951). INHIBITION OF ESCHERICHIA COLI BY p-AMINOBENZOIC ACID AND ITS REVERSAL BY p-HYDROXYBENZOIC ACID. Journal of Experimental Medicine.

- Ghorab, M. M., et al. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. MDPI.

- Potential applications of 2-Fluorobenzoic acid in medicinal chemistry. (2025). BenchChem.

- Li, F., et al. (2019). Fluorine-18 labeled amino acids for tumor PET/CT imaging. PMC.

- Application of 2-Fluorobenzoic Acid in Materials Science and Polymer Chemistry. (2025). BenchChem.

- Oliveira, V. X., et al. (2001). Ortho-aminobenzoic Acid as a Fluorescent Probe for the Interaction Between Peptides and Micelles. PubMed.

- The Discovery and Development of Fluorinated Benzoic Acid Derivatives: A Technical Guide. (2025). BenchChem.

- The Strategic Integration of Fluorinated Benzoic Acids in Modern Drug Discovery: A Technical Guide. (2025). BenchChem.

- The Crucial Role of PET Imaging Agents in Modern Medicine. Open MedScience.

- Taylor, J. E., et al. (2021). Synthesis of complex unnatural fluorine-containing amino acids. PMC.

-

Kumar, R., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules. [Link]

- Silverman, R. B. (2010). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. PMC.

- Silverman, R. B. (2010). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages.

- Hird, M. (2007).

- Al-Dhahebi, A. M., et al. (2021). Synthesis and Characterization of Lateral Fluoro- substituents Liquid Crystals. Biointerface Research in Applied Chemistry.

- Richardson, P. (2025). Utilization of fluorinated α-amino acids in small molecule drug design. Expert Opinion on Drug Discovery.

- Wang, Z., et al. (2021). The universe of fluorinated polymers and polymeric substances and potential environmental impacts and concerns. PMC.

Sources

- 1. apolloscientific.co.uk [apolloscientific.co.uk]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. pharmacyjournal.org [pharmacyjournal.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. benthamscience.com [benthamscience.com]

- 8. mdpi.com [mdpi.com]

- 9. orgsyn.org [orgsyn.org]

- 10. Preclinical Positron Emission Tomography (PET) of Prosthetic Joint Infection using a Nitro-Prodrug of 2-[18F]F-p-Aminobenzoic Acid ([18F]F-PABA) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. INHIBITION OF ESCHERICHIA COLI BY p-AMINOBENZOIC ACID AND ITS REVERSAL BY p-HYDROXYBENZOIC ACID - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. openmedscience.com [openmedscience.com]

- 14. Frontiers | Infection-specific PET imaging with 18F-fluorodeoxysorbitol and 2-[18F]F-ρ-aminobenzoic acid: An extended diagnostic tool for bacterial and fungal diseases [frontiersin.org]

- 15. Infection-specific PET imaging with 18F-fluorodeoxysorbitol and 2-[18F]F-ρ-aminobenzoic acid: An extended diagnostic tool for bacterial and fungal diseases [dadun.unav.edu]

- 16. pubs.acs.org [pubs.acs.org]

- 17. BJOC - 19F NMR as a tool in chemical biology [beilstein-journals.org]

- 18. azom.com [azom.com]

- 19. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Ortho-aminobenzoic acid as a fluorescent probe for the interaction between peptides and micelles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. The universe of fluorinated polymers and polymeric substances and potential environmental impacts and concerns - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Fluorinated liquid crystals – properties and applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 25. biointerfaceresearch.com [biointerfaceresearch.com]

- 26. Synthesis of complex unnatural fluorine-containing amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Utilization of fluorinated α-amino acids in small molecule drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Safe Handling of 3-Amino-4-(2,2,2-trifluoroethoxy)benzoic acid

This guide provides an in-depth overview of the essential safety protocols and handling procedures for 3-Amino-4-(2,2,2-trifluoroethoxy)benzoic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical safety information from structurally related compounds to establish a robust framework for risk mitigation in the laboratory setting.

Understanding the Compound: A Structural Perspective on Safety

3-Amino-4-(2,2,2-trifluoroethoxy)benzoic acid is a substituted aromatic carboxylic acid. Its structure incorporates three key functional groups that inform its potential reactivity and biological activity: an amino group, a carboxylic acid, and a trifluoroethoxy group. The presence of the trifluoroethoxy moiety can significantly influence the compound's lipophilicity and metabolic stability, making it a molecule of interest in medicinal chemistry. However, this combination of functional groups also necessitates a thorough evaluation of its potential hazards.

Hazard Identification and Risk Assessment

Based on data from related aminobenzoic acids and fluorinated compounds, 3-Amino-4-(2,2,2-trifluoroethoxy)benzoic acid should be treated as a potentially hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.[1]

Summary of Potential Hazards:

| Hazard Category | Potential Effects and Observations from Analogous Compounds |

| Acute Toxicity (Oral) | May be harmful if swallowed.[2][3][4] |

| Skin Corrosion/Irritation | Causes skin irritation.[2][5] |

| Serious Eye Damage/Irritation | Causes serious eye irritation.[2][5] |

| Respiratory Sensitization | May cause respiratory irritation.[2][5] Avoid breathing dust.[1][3] |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory system irritation.[2] |

Toxicological Data: Specific LD50 and LC50 data for 3-Amino-4-(2,2,2-trifluoroethoxy)benzoic acid are not available. For the related compound 3-Aminobenzoic acid, the LD50 and LC50 are also not readily available, indicating a lack of comprehensive toxicological studies for this class of compounds.[1] Therefore, it is prudent to handle this compound with care to minimize exposure.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust safety strategy relies on a combination of engineering controls and appropriate personal protective equipment.

Engineering Controls:

-

Ventilation: Work with this compound should be conducted in a well-ventilated area.[1][6] A certified chemical fume hood is required when handling the solid powder or when there is a potential for aerosol generation.

-

Contained Systems: For larger quantities or repetitive tasks, the use of a glove box or other contained system should be considered to minimize the risk of inhalation and skin contact.

Personal Protective Equipment (PPE):

-

Eye and Face Protection: Chemical safety goggles are mandatory.[1] A face shield should be worn in situations with a higher risk of splashing.

-

Skin Protection:

-

Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation before and during use.

-

Lab Coat: A standard laboratory coat should be worn and buttoned to protect from incidental contact. For tasks with a higher risk of exposure, a chemically resistant apron or suit may be necessary.[1]

-

-

Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, or if there is a risk of dust generation that cannot be otherwise controlled, a NIOSH-approved respirator appropriate for the exposure level should be used.[1]

Safe Handling, Storage, and Disposal: A Lifecycle Approach

Handling:

-

Avoid the formation of dust and aerosols.[3]

-

Use in a well-ventilated area.[6]

-

Do not eat, drink, or smoke in the laboratory.

Storage:

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][6]

-

Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4][5]

Disposal:

-

Dispose of waste in accordance with local, state, and federal regulations.

-

Contaminated packaging should be treated as the chemical itself.

Emergency Procedures: Preparedness and Response

First-Aid Measures:

-

Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[2][3]

-

Skin Contact: In case of skin contact, immediately wash with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[1][6]

-

Eye Contact: In case of eye contact, immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][6]

-